N-tert-Butyl-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

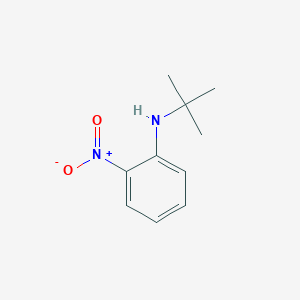

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)11-8-6-4-5-7-9(8)12(13)14/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGVOOQGROZGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445003 | |

| Record name | N-tert-Butyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28458-45-9 | |

| Record name | N-tert-Butyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and properties of N-tert-Butyl-2-nitroaniline"

An In-depth Technical Guide to the Synthesis and Properties of N-tert-Butyl-2-nitroaniline

This guide provides a comprehensive technical overview of this compound, a valuable intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its synthesis, purification, properties, and reactivity, grounding theoretical knowledge in practical, field-proven insights.

Introduction and Strategic Importance

This compound (C₁₀H₁₄N₂O₂) is a substituted aromatic amine whose utility is defined by the interplay of its three core functional components: an electron-withdrawing nitro group, a nucleophilic secondary amine, and a sterically demanding tert-butyl group. This unique combination makes it a strategic building block in organic synthesis. The bulky tert-butyl group provides significant steric hindrance, which can be leveraged to direct the regioselectivity of subsequent reactions and enhance the stability of the molecule in controlled reaction pathways.[1] Consequently, this compound serves as a key intermediate in the synthesis of agrochemicals, specialized dyes, and nitrogen-containing heterocycles.[1] Its structural motifs are also of interest to drug development professionals exploring novel molecular scaffolds.[2][3]

Synthesis: A Controlled Approach

Direct nitration of N-tert-butylaniline presents significant challenges, including the potential for over-nitration and the formation of undesired isomers due to the strong activating nature of the amino group.[4] A more robust and controlled synthesis, which is standard practice for sterically hindered anilines, involves a three-step protection-nitration-deprotection sequence.[5] This methodology ensures higher yields and greater purity of the final product.

Rationale for the Synthetic Strategy

-

Protection (Acetylation): The primary amino group is first protected as an acetamide. This is a critical step for two reasons: 1) It moderates the activating effect of the amine, preventing multiple nitrations, and 2) It protects the amine from oxidation under the harsh conditions of nitration.[4]

-

Nitration: The resulting N-acetyl intermediate is then subjected to electrophilic aromatic substitution. The acetyl group directs the incoming nitro group primarily to the ortho and para positions. Given the existing substitution at the N-position, the nitration will occur on the aromatic ring. The steric bulk of the tert-butyl group will influence the final position of the nitro group.

-

Deprotection (Hydrolysis): The acetyl group is removed via acid or base-catalyzed hydrolysis to regenerate the secondary amine, yielding the final this compound product.[5]

Detailed Experimental Protocol: Synthesis

Step 1: Acetylation of N-tert-butylaniline

-

In a 250 mL round-bottom flask, dissolve N-tert-butylaniline (1.0 eq) in dichloromethane (DCM).

-

Add pyridine (1.2 eq) to the solution as a base to neutralize the acetic acid byproduct.

-

Slowly add acetic anhydride (1.1 eq) to the stirred solution at room temperature.

-

Stir the reaction mixture for 2-4 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel, separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude N-(tert-butyl)acetanilide.

Step 2: Nitration of N-(tert-butyl)acetanilide

-

In a 250 mL round-bottom flask, dissolve the crude N-(tert-butyl)acetanilide (1.0 eq) from the previous step in concentrated sulfuric acid at 0 °C (ice bath).

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature is maintained below 10 °C. This is a highly exothermic step requiring careful temperature control to prevent side reactions.

-

After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

Step 3: Hydrolysis of N-tert-Butyl-2-nitroacetanilide

-

Suspend the crude nitrated product (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

-

Add concentrated hydrochloric acid or sulfuric acid (e.g., 3-5 eq).

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

-

The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

Caption: Controlled synthesis of this compound.

Purification Methodologies

Purification of the crude product is essential to remove unreacted starting materials, isomeric impurities, and other byproducts. The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.[6]

Protocol 1: Recrystallization

This method is effective for removing small amounts of impurities that have different solubilities from the desired product.

-

Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or isopropanol.[6]

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes, then hot filter to remove the charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. If necessary, induce crystallization by scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath will maximize crystal formation.[7]

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove residual impurities.[7]

-

Drying: Dry the crystals under vacuum to remove any remaining solvent.

Protocol 2: Flash Column Chromatography

This technique is superior for separating mixtures with closely related components, such as positional isomers.[2]

-

Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.[7]

-

Eluent Selection: A solvent system of hexanes and ethyl acetate is typically effective. The optimal ratio should be determined by TLC, aiming for an Rf value of ~0.3 for the product.[7]

-

Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

-

Elution: Elute the column with the solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Caption: Decision workflow for product purification.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are summarized below. Spectroscopic data are predicted based on characteristic values for analogous structures.[2]

| Property | Value | Source/Rationale |

| Appearance | Yellow to orange crystalline solid | Typical for nitroaniline compounds.[8] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Solubility | Soluble in organic solvents (DCM, EtOAc, EtOH); slightly soluble in water. | Amphiphilic nature due to hydrophobic tert-butyl and polar nitro/amino groups.[2][9] |

| ¹H NMR (Predicted) | ~1.4 ppm (s, 9H, -C(CH₃)₃); ~5.0 ppm (br s, 1H, -NH); 6.8-8.2 ppm (m, 4H, Ar-H) | Based on analogous structures.[2] |

| FTIR (Predicted) | ~3400 cm⁻¹ (N-H stretch); ~2960 cm⁻¹ (C-H stretch); ~1520 & 1350 cm⁻¹ (NO₂ asymm/symm stretch) | Characteristic functional group frequencies. |

| Mass Spec (EI) | m/z 194 (M⁺), 179 (M⁺ - CH₃) | Expected molecular ion and fragmentation pattern. |

Chemical Reactivity and Applications

The reactivity of this compound is governed by the electronic and steric effects of its substituents.

-

Amino Group: The nucleophilicity of the secondary amine is significantly diminished by the strong electron-withdrawing effect of the ortho-nitro group and the steric hindrance from the tert-butyl group.[9] This makes reactions like acylation or alkylation at the nitrogen more challenging, often requiring stronger reagents or harsher conditions.

-

Aromatic Ring: The ring is deactivated towards further electrophilic aromatic substitution due to the potent electron-withdrawing nature of the nitro group.[9]

-

Nitro Group: The most significant reaction is the reduction of the nitro group to an amine, typically using agents like hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl).[2][10] This transformation yields N¹-tert-butylbenzene-1,2-diamine , a valuable precursor for synthesizing benzimidazoles and other heterocyclic systems of interest in pharmaceutical research.[10]

Safety and Handling

This compound should be handled with care, following safety protocols for toxic aromatic nitro compounds. The safety data for 2-nitroaniline serves as a close proxy.

-

Hazards: Toxic if swallowed, inhaled, or in contact with skin.[11][12] May cause damage to organs, particularly the blood, through prolonged or repeated exposure.[12] There is a risk of methemoglobinemia, which impairs oxygen transport in the blood, leading to cyanosis (bluish skin).[8]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[11][13]

-

Handling: Avoid creating dust. Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[11][14]

References

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- MySkinRecipes. (n.d.). N-(tert-Butyl)-2-nitroaniline.

- BenchChem. (2023). Buy 2-Tert-butyl-3-nitroaniline.

- Acros Organics. (n.d.). Material Safety Data Sheet: 2-Nitroaniline, 98%.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Biosynth. (2022). Safety data sheet: 2-Nitroaniline.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline.

- BenchChem. (n.d.). Technical Support Center: Purification of 2,4,6-Tritert-butyl-3-nitroaniline.

- BenchChem. (n.d.). An In-depth Technical Guide to the Predicted Chemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline.

- HOPEMAX. (n.d.). What are the precursors for the synthesis of 2-Nitroaniline?.

- BenchChem. (n.d.). A Comparative Guide to Nitroaniline Derivatives in Research and Development.

- BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of N-(2-Ethoxyethyl)-2-nitroaniline.

- BOC Sciences. (n.d.). Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis.

Sources

- 1. N-(tert-Butyl)-2-nitroaniline [myskinrecipes.com]

- 2. Buy 2-Tert-butyl-3-nitroaniline [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. hopemaxchem.com [hopemaxchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. N-tert-butyl-2-methyl-4-nitroaniline | C11H16N2O2 | CID 3397910 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physicochemical properties of N-tert-Butyl-2-nitroaniline"

An In-depth Technical Guide to the Physicochemical Properties of N-tert-Butyl-2-nitroaniline

Introduction

This compound is a substituted aromatic amine that holds significant interest for researchers in synthetic chemistry, materials science, and drug development. As a member of the nitroaniline family, its chemical behavior is dictated by the nuanced interplay of three key functional components: an electron-withdrawing nitro group (-NO₂), a nucleophilic amino group (-NH), and a sterically demanding tert-butyl group (-C(CH₃)₃). The ortho-positioning of the bulky tert-butyl group relative to the amino function, combined with the adjacent nitro group, creates a unique stereoelectronic environment. This guide offers a comprehensive analysis of the physicochemical properties of this compound, providing field-proven insights into its structure, reactivity, and analytical profile for professionals in the chemical sciences. The compound serves as a valuable intermediate in the synthesis of agrochemicals, dyes, and nitrogen-containing heterocycles.[1]

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for any scientific investigation. The systematic nomenclature and structural identifiers for this compound provide a universal language for its reference.

-

IUPAC Name : N-(tert-butyl)-2-nitroaniline

-

CAS Number : 28458-45-9[1]

Structural Representations:

-

SMILES : CC(C)(C)NC1=CC=CC=C1[O-]

-

InChI : InChI=1S/C10H14N2O2/c1-10(2,3)11-8-6-4-5-7-9(8)12(13)14/h4-7,11H,1-3H3

The molecule's architecture is central to its properties. The bulky tert-butyl group attached to the amine nitrogen sterically shields it, while the ortho-nitro group withdraws electron density from the aromatic ring and the amine.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical state and solubility behavior of a compound are critical parameters for its handling, formulation, and application in synthetic protocols. The properties of this compound are heavily influenced by the balance between the polar nitro and amino groups and the nonpolar tert-butyl and benzene moieties.

| Property | Predicted Value / Information | Rationale and Comparative Insights |

| Appearance | Yellow to orange crystalline solid | The color is characteristic of nitroaniline compounds, arising from electronic transitions within the conjugated system.[5] |

| Melting Point | > 100 °C (estimated) | While specific data for this isomer is scarce, related isomers such as 4-tert-butyl-2-nitroaniline melt at 101-104°C and N-tert-butyl-4-nitroaniline melts at 114°C.[2][6] The ortho-nitro group can participate in intramolecular hydrogen bonding with the N-H proton, which may influence crystal packing and elevate the melting point compared to isomers where this is not possible. |

| Boiling Point | ~330-340 °C at 760 mmHg (estimated) | Isomers like 2-tert-butyl-5-nitroaniline and 4-tert-butyl-3-nitroaniline have boiling points of 334.7°C and 336.0°C, respectively, suggesting a similar range for this compound.[2] High thermal stability is expected.[2] |

| Solubility | Low in water; Soluble in organic solvents | The large hydrophobic surface area from the tert-butyl group and benzene ring dominates, limiting aqueous solubility.[6] Good solubility is expected in common organic solvents like ethanol, ether, and acetone, which can solvate both the polar and nonpolar regions of the molecule.[7][8] |

| pKa (of conjugate acid) | < 2.47 (estimated) | The parent compound, 2-nitroaniline, has a pKa of -0.26, indicating very low basicity due to the strong electron-withdrawing effect of the nitro group.[9] The N-alkyl (tert-butyl) group is weakly electron-donating, which should slightly increase basicity relative to 2-nitroaniline, but the overall basicity will remain extremely low. It is expected to be less basic than 3-nitroaniline (pKa = 2.47) due to the ortho-effect of the nitro group.[5] |

| LogP | ~3.3 (estimated) | The calculated LogP for the related 4-tert-butyl-2-nitroaniline is 3.3, suggesting this compound is significantly lipophilic.[10] This is consistent with its expected low water solubility. |

| Topological Polar Surface Area (TPSA) | ~57.9 Ų - 71.8 Ų | This value, calculated for similar structures, reflects the surface area contributed by the polar nitrogen and oxygen atoms. It is a key predictor of membrane permeability in drug development contexts.[10][11] |

Synthesis and Reactivity

Understanding the synthetic pathways and chemical reactivity of this compound is essential for its use as a chemical intermediate.

Proposed Synthetic Workflow

A plausible synthesis involves the direct nitration of N-tert-butylaniline. However, to control the position of nitration and avoid side reactions, a protection-nitration-deprotection strategy is often more robust for sterically hindered anilines.[12] A more direct approach is the nitration of 2-tert-butylaniline.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 2-tert-butylaniline

This protocol is a representative method based on standard procedures for the nitration of substituted anilines.[2][5]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0-5 °C), dissolve 2-tert-butylaniline (1.0 eq) in concentrated sulfuric acid.

-

Nitration : Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a separate portion of chilled concentrated sulfuric acid.

-

Addition : Add the nitrating mixture dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 10 °C. The steric bulk of the tert-butyl group helps direct the incoming nitro group.

-

Reaction Monitoring : After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup : Carefully pour the reaction mixture over crushed ice to quench the reaction. The crude product may precipitate.

-

Neutralization & Extraction : Neutralize the acidic solution with a base (e.g., aqueous NaOH) and extract the product into an organic solvent such as ethyl acetate.

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to yield pure this compound.

Key Reactivity Insights

-

Amino Group : The nucleophilicity and basicity of the amino group are significantly diminished. This is a combined result of the strong electron-withdrawing effect of the ortho-nitro group and the substantial steric hindrance imposed by the adjacent tert-butyl group.[5]

-

Aromatic Ring : The presence of the nitro group deactivates the aromatic ring towards further electrophilic substitution.

-

Nitro Group Reduction : The nitro group can be chemically reduced to an amino group using standard reagents (e.g., H₂/Pd-C, Sn/HCl), providing a pathway to substituted phenylenediamines, which are valuable precursors in pharmaceutical synthesis.[2][9]

Spectroscopic Profile

Spectroscopic analysis is crucial for structure elucidation and purity assessment.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.3 ppm. The aromatic protons will appear in the 6.8-8.0 ppm region, with their specific chemical shifts and coupling patterns determined by the electronic effects of the substituents. The N-H proton would likely appear as a broad singlet.[2]

-

Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands. Key peaks would include N-H stretching vibrations for the secondary amine, strong asymmetric and symmetric stretches for the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-H stretching for the aliphatic tert-butyl group and the aromatic ring.

-

Mass Spectrometry : The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 194.23. Common fragmentation patterns would likely involve the loss of a methyl radical ([M-15]⁺) or the entire tert-butyl group ([M-57]⁺).[13]

Safety and Handling

While specific toxicity data for this compound is limited, data from related nitroanilines should be used to guide safety protocols. 2-Nitroaniline is classified as toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs (blood) through prolonged exposure.[14][15]

-

Handling : Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[16]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[16]

-

Health Hazards : May cause skin and eye irritation. Absorption through the skin is possible. Like other nitroanilines, it may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[16]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a sterically hindered aromatic compound whose physicochemical properties are a direct consequence of its unique molecular architecture. The bulky tert-butyl group provides steric shielding and enhances lipophilicity, while the ortho-nitro group profoundly influences the molecule's electronic properties, color, and reactivity. The predictive data and experimental protocols outlined in this guide provide a robust framework for scientists and researchers to handle, synthesize, and utilize this versatile chemical intermediate in their work, paving the way for further exploration in various fields of applied chemistry.

References

-

MySkinRecipes. N-(tert-Butyl)-2-nitroaniline. Retrieved from [Link]

-

PubChem. N-tert-butyl-2-fluoro-3-nitroaniline. Retrieved from [Link]

-

Chemical Synthesis Database. 5-tert-butyl-2-nitroaniline. Retrieved from [Link]

-

PubChem. 4-tert-Butyl-2-nitroaniline. Retrieved from [Link]

-

Solubility of Things. N-tert-butyl-4-nitroaniline. Retrieved from [Link]

- Google Patents. (2014). CN103848706A - Synthesis method of substituted nitroaniline.

-

Solubility of Things. 2-Nitroaniline. Retrieved from [Link]

-

PubChem. N-tert-butyl-2-methyl-4-nitroaniline. Retrieved from [Link]

-

HOPEMAX. (2025, June 2). What are the precursors for the synthesis of 2 - Nitroaniline?. Retrieved from [Link]

-

ResearchGate. FTIR Spectrum of N-butyl-4-nitroaniline. Retrieved from [Link]

-

PubChem. 2-Nitroaniline. Retrieved from [Link]

-

Wikipedia. 2-Nitroaniline. Retrieved from [Link]

-

PubChem. 3-Nitroaniline. Retrieved from [Link]

-

NIST. p-Nitroaniline. Retrieved from [Link]

-

NIST. o-Nitroaniline. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

Sources

- 1. N-(tert-Butyl)-2-nitroaniline [myskinrecipes.com]

- 2. Buy 2-Tert-butyl-3-nitroaniline [smolecule.com]

- 3. chemscene.com [chemscene.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 10. 4-tert-Butyl-2-nitroaniline | C10H14N2O2 | CID 80573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-tert-butyl-2-methyl-4-nitroaniline | C11H16N2O2 | CID 3397910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. bg.cpachem.com [bg.cpachem.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

"N-tert-Butyl-2-nitroaniline CAS number lookup"

An In-Depth Technical Guide to N-tert-Butyl-2-nitroaniline (CAS No. 28458-45-9)

Introduction

This compound is an organic chemical compound that serves as a valuable intermediate in various synthetic applications. Structurally, it is a derivative of aniline, featuring a nitro group (-NO₂) positioned ortho to the amino group (-NH) and a bulky tert-butyl substituent attached to the nitrogen atom. This unique arrangement of functional groups imparts specific steric and electronic properties, making it a subject of interest for researchers in medicinal chemistry, materials science, and dye synthesis. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 28458-45-9 .[1][2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safety protocols, tailored for professionals in scientific research and development. It is utilized as an intermediate in the creation of agrochemicals and dyes and finds use in organic research for developing nitrogen-containing heterocycles.[2] The presence of the tert-butyl group provides steric stability, which is advantageous in controlled reaction pathways.[2]

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for its application in research and synthesis. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 28458-45-9 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| Appearance | Not explicitly specified; related compounds are crystalline solids. | |

| Storage | Room temperature, sealed, dry conditions recommended. | [2] |

Synthesis and Mechanism

The synthesis of this compound typically involves the electrophilic nitration of an appropriately substituted aniline precursor. The key challenge in the synthesis is achieving regioselectivity—placing the nitro group specifically at the ortho position relative to the amino group, especially in the presence of other substituents.

Synthetic Strategy

A common and effective method for synthesizing substituted nitroanilines involves the nitration of a protected aniline derivative.[4] For instance, the amino group of a precursor like 2-tert-butylaniline could be acetylated to form an acetanilide. This acetamide group is less activating than a primary amine and can help direct the incoming nitro group. However, a more direct approach involves the careful nitration of N-tert-butylaniline. The bulky tert-butyl group on the nitrogen provides significant steric hindrance, which influences the position of electrophilic attack on the aromatic ring. While the amino group is an ortho-, para- director, the steric bulk can favor substitution at the less hindered ortho- position under controlled conditions.

A plausible synthetic route involves the reaction of a substituted aniline with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or using a milder reagent like tert-butyl nitrite in the presence of an oxidizing agent.[5][6] The reaction must be carefully controlled to prevent over-nitration and the formation of undesired isomers.[4]

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a substituted nitroaniline, which is applicable to this compound.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: General Procedure for Nitration

This protocol is a representative procedure based on established methods for the nitration of aniline derivatives.[4]

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the starting material, N-tert-butylaniline (1.0 equivalent). Dissolve it in a suitable solvent such as concentrated sulfuric acid at 0-5°C.

-

Nitration: Prepare the nitrating mixture by slowly adding nitric acid (1.05 equivalents) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10°C.

-

Addition: Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of the aniline derivative. The internal temperature must be maintained between 0°C and 5°C throughout the addition to minimize side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at the same temperature for 1-2 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its three main components: the aromatic ring, the secondary amino group, and the nitro group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.[7] This reaction yields N-tert-butyl-1,2-phenylenediamine, a valuable precursor for synthesizing heterocyclic compounds like benzimidazoles, which are important in pharmaceutical development.[8]

-

Reactions of the Amino Group: The secondary amine can undergo various reactions. For example, it can participate in electrophilic aromatic substitution reactions, although the bulky tert-butyl group and the deactivating nitro group will influence the position and rate of reaction.[7]

-

Steric Hindrance: The tert-butyl group imposes significant steric hindrance around the nitrogen atom and the adjacent ortho position.[7] This steric bulk can be exploited to control reactivity, preventing dimerization in certain reactions and influencing the conformational properties of downstream products.[9]

Its primary application is as a chemical intermediate. The distinct steric and electronic properties make it a useful building block in the synthesis of specialized chemicals, including certain dyes, agrochemicals, and potentially pharmaceuticals.[2][7]

Safety and Handling

Working with nitroaniline derivatives requires strict adherence to safety protocols due to their potential toxicity.

| Hazard Type | Description | GHS Pictogram | Precautionary Statements |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[10] May be harmful if ingested.[11] | pictogram | P260, P264, P270, P280, P301+P310, P302+P352, P304+P340[10] |

| Organ Toxicity | May cause damage to organs (specifically blood) through prolonged or repeated exposure.[10] The substance may be toxic to the blood and liver.[11] | pictogram | P314, P501[10] |

| Skin/Eye Irritation | May cause skin and eye irritation.[11][12] | pictogram | P264, P302+P352[10] |

| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[10] | No pictogram specified | P273[10] |

Recommended Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne levels below exposure limits.[11][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[10][11] If dust is generated, an approved/certified respirator should be used.[11]

-

First Aid:

-

If Swallowed: Do NOT induce vomiting. Rinse mouth and immediately call a POISON CENTER or doctor.[10][11]

-

If on Skin: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water.[10][12]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Call a POISON CENTER or doctor.[10][14]

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11][14]

-

References

- N-(tert-butyl)-2-nitroaniline/CAS:28458-45-9-HXCHEM. HXCHEM.

- Buy 2-Tert-butyl-3-nitroaniline (2023-07-19). BenchChem.

- 103392-84-3 | 2-(tert-Butyl)-5-nitroaniline. ChemScene.

- Material Safety Data Sheet - 4-Nitroaniline (2009-08-07). Spectrum Chemical.

- N-(tert-Butyl)-2-nitroaniline. MySkinRecipes.

- N-tert-butyl-2-methyl-4-nitroaniline | C11H16N2O2 | CID 3397910.

- SAFETY DATA SHEET - 2-Nitroaniline (2025-01-02). Sigma-Aldrich.

- SAFETY DATA SHEET - m-Nitroaniline. Sigma-Aldrich, available via Durham Tech.

- 5-tert-butyl-2-nitroaniline.

- SAFETY DATA SHEET - o-Nitroaniline. Fisher Scientific.

- Safety Data Sheet - N2-(tert-Butyl)-N4-cyclopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine-d9 (2025-12-10). MedchemExpress.com.

- 4-tert-Butyl-2-nitroaniline | C10H14N2O2 | CID 80573.

- 2-Nitroaniline. Wikipedia.

- Synthesis method of substituted nitroaniline (CN103848706A).

- Application Notes and Protocols for the Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline. BenchChem.

- The nitration of 2‐nitro‐1,4‐di‐t‐butylbenzene: Synthesis of the three dinitro‐1,4‐di‐t‐butylbenzenes and some related compounds (2025-08-06).

- Application Notes and Protocols: The Role of Sterically Hindered Anilines in Specialty Chemical Development. BenchChem.

- An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Royal Society of Chemistry.

Sources

- 1. N-(tert-butyl)-2-nitroaniline/CAS:28458-45-9-HXCHEM [hxchem.net]

- 2. N-(tert-Butyl)-2-nitroaniline [myskinrecipes.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Buy 2-Tert-butyl-3-nitroaniline [smolecule.com]

- 8. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. durhamtech.edu [durhamtech.edu]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of N-tert-Butyl-2-nitroaniline

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of N-tert-Butyl-2-nitroaniline. As a molecule of significant interest in medicinal chemistry and materials science, understanding its three-dimensional architecture is paramount for predicting its reactivity, biological activity, and material properties. This document synthesizes data from analogous molecular systems, computational chemistry, and established spectroscopic principles to elucidate the intricate interplay of steric and electronic effects that govern its structure. We will delve into the profound influence of the sterically demanding tert-butyl group and the intramolecular hydrogen bonding network on the overall molecular conformation. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this and similar sterically hindered aromatic compounds.

Introduction: The Significance of Steric and Electronic Effects in Molecular Design

The precise arrangement of atoms in a molecule, its conformation, is a critical determinant of its chemical and physical properties. In drug design, a molecule's ability to bind to a biological target is exquisitely dependent on its three-dimensional shape and the spatial orientation of its functional groups. This compound presents a fascinating case study in conformational analysis, where a delicate balance of competing forces dictates its preferred structure.

The molecule incorporates two key structural motifs that profoundly influence its geometry:

-

The tert-Butyl Group: This bulky alkyl group exerts significant steric hindrance, a non-bonding interaction that arises from the spatial repulsion between electron clouds.[1] This steric pressure can dramatically influence bond angles, restrict rotational freedom around single bonds, and dictate the overall molecular shape.

-

The ortho-Nitroaniline Moiety: The ortho positioning of the amino (-NH) and nitro (-NO₂) groups on the aniline ring creates the potential for a strong intramolecular hydrogen bond. This interaction, where a hydrogen atom on the amino group is attracted to an oxygen atom of the nitro group, can significantly stabilize a planar conformation of this portion of the molecule.[2]

This guide will explore how the interplay between the steric demands of the tert-butyl group and the stabilizing effect of the intramolecular hydrogen bond shapes the molecular landscape of this compound.

Molecular Structure: A Predictive Analysis

In the absence of a published crystal structure for this compound, we can construct a highly probable model of its molecular geometry by integrating data from crystallographic and computational studies of closely related analogs, such as 2-nitroaniline and other substituted nitroanilines.[3][4][5]

The Planarizing Effect of Intramolecular Hydrogen Bonding

In simple ortho-nitroanilines, a strong intramolecular hydrogen bond exists between one of the amino protons and an oxygen atom of the nitro group, forming a stable six-membered ring.[2] This hydrogen bond is a key factor in enforcing a high degree of planarity in the ortho-nitroaniline fragment.[3] Spectroscopic evidence, particularly from infrared (IR) spectroscopy, supports the presence of this intramolecular hydrogen bond. For instance, in carbon tetrachloride, o-nitroaniline exhibits N-H stretching bands at 3525 cm⁻¹ and 3400 cm⁻¹, with the larger separation between the asymmetric and symmetric stretches compared to p-nitroaniline indicating significant intramolecular hydrogen bonding.

Steric Repulsion from the tert-Butyl Group

The voluminous tert-butyl group, attached to the amino nitrogen, introduces significant steric strain. This steric hindrance will likely cause a deviation from the perfect planarity observed in simpler ortho-nitroanilines. The primary conformational consequences of the tert-butyl group are:

-

Twisting of the Amino Group: To alleviate steric clashes with the adjacent nitro group and the aromatic ring, the C-N bond connecting the tert-butyl group to the aniline ring is expected to be twisted out of the plane of the aromatic ring.

-

Distortion of Bond Angles: The C-N-C bond angle involving the tert-butyl group will likely be wider than the ideal sp² or sp³ angles to accommodate the bulky substituent.

Conformational Analysis: Experimental and Computational Approaches

Elucidating the precise conformational preferences of this compound requires a combination of experimental techniques and computational modeling.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR studies can provide valuable insights into the rotational barriers around the Ar-N bond.[6] By analyzing changes in the chemical shifts and line shapes of the aromatic protons at different temperatures, it is possible to determine the energy barriers to rotation and infer the most stable conformation.[6]

Experimental Protocol: Variable-Temperature NMR for Conformational Analysis

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., dichloromethane-d₂, toluene-d₈) that remains liquid over a wide temperature range. The solution should be degassed to remove dissolved oxygen, which can interfere with the measurements.[6]

-

Data Acquisition: Acquire a series of ¹H NMR spectra at various temperatures, starting from room temperature and gradually decreasing to the lowest achievable temperature of the instrument (e.g., -80 °C).[6]

-

Spectral Analysis: Monitor the chemical shifts and line shapes of the aromatic and tert-butyl protons. Coalescence of signals at higher temperatures indicates rapid rotation around the Ar-N bond on the NMR timescale. At lower temperatures, where rotation is restricted, distinct signals for different conformations may be observed.

-

Kinetic Parameter Determination: Utilize complete line shape analysis software to simulate the experimental spectra and extract the kinetic parameters for the internal rotation, including the activation energy (Ea).[6]

X-ray Crystallography: The definitive method for determining the solid-state conformation of a molecule is single-crystal X-ray diffraction. While a crystal structure for the title compound is not currently available in public databases, obtaining one would provide precise bond lengths, bond angles, and torsional angles, offering a clear picture of its preferred conformation in the crystalline state.

Computational Chemistry: A Predictive Tool

In the absence of direct experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting molecular structures and conformations.[1][7][8] DFT calculations can provide optimized geometries, rotational energy profiles, and spectroscopic parameters that can be compared with experimental data for validation.[3]

Predicted Structural Parameters (Based on DFT Calculations of Analogous Systems):

| Parameter | Predicted Value Range | Rationale |

| C-N(H) Bond Length | 1.35 - 1.37 Å | Shorter than a typical C-N single bond due to resonance with the aromatic ring.[3] |

| N-C(t-Bu) Bond Length | 1.48 - 1.52 Å | Typical C-N single bond length. |

| C-N(O₂) Bond Length | 1.45 - 1.48 Å | Influenced by the electron-withdrawing nature of the nitro group.[3] |

| Ar-N-C(t-Bu) Torsional Angle | 30° - 60° | Significant deviation from planarity to minimize steric hindrance. |

| O-N-C-C Torsional Angle | 0° - 15° | The nitro group will be slightly twisted out of the aromatic plane due to steric pressure. |

Note: These values are estimations based on data from related molecules and should be confirmed by specific calculations or experimental data for this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible route involves the reaction of 2-chloronitrobenzene or 2-fluoronitrobenzene with tert-butylamine. The electron-withdrawing nitro group activates the ortho position towards nucleophilic attack by the amine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrochlorobenzene in a suitable solvent such as ethanol or a polar aprotic solvent like DMF.[9][10]

-

Addition of Amine: Add an excess of tert-butylamine to the solution. The use of an excess of the amine can also serve as the base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added.[10]

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining salts and base. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.

Conclusion

The molecular structure and conformation of this compound are dictated by a fascinating interplay of steric repulsion and intramolecular hydrogen bonding. The presence of the bulky tert-butyl group forces the amino group out of the plane of the aromatic ring, while the intramolecular hydrogen bond between the amino and nitro groups attempts to maintain planarity in that region of the molecule. The resulting conformation is a compromise between these opposing forces. A comprehensive understanding of this molecule's three-dimensional structure, achievable through a combination of spectroscopic techniques and computational modeling, is essential for its rational application in drug discovery and materials science.

References

- Parimala Someswar, G. (1988). A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Indian Journal of Chemistry, 27A, 947-949.

- [Reference to a general organic chemistry textbook discussing steric hindrance and conform

- J. A. Weil, D. S. L. Slaunwhite, and J. K. S. Wan. (1967). Conformation and Internal Rotation of Nitroanilines Detected by Complete Nuclear Magnetic Resonance Line Shape Analysis. IV. Dec. Canadian Journal of Chemistry. 45(24): 3049-3056.

- Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (1989). The True Nature of the Intramolecular Hydrogen Bond in o-Nitroaniline. Journal of the American Chemical Society, 111(3), 1023-1028.

- Kari, K., Koskinen, A. M., & Pihko, P. M. (2013). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Crystal Growth & Design, 13(10), 4494-4503.

- [Reference to a computational chemistry study on a similar molecule]

- [Reference to a synthesis protocol for a rel

-

Wikipedia contributors. (2023, December 27). Steric effects. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

- [Reference to a review on the applic

- Howard, S. T., & Krygowski, T. M. (2000). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. Journal of Molecular Structure, 522(1-3), 53-60.

- Ellena, J., Punte, G., & Rivero, B. E. (1996). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. Journal of Chemical Crystallography, 26(5), 357-362.

- [Reference to a general guide on NMR spectroscopy for conform

- [Reference to a general guide on X-ray crystallography]

- BenchChem. (2025). Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline from 2-nitrochlorobenzene: Application Notes and Protocols. Retrieved from [Provide a valid URL when available]

- BenchChem. (2025). Application Notes and Protocol for the Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline. Retrieved from [Provide a valid URL when available]

-

PubChem. (n.d.). 2-Nitroaniline. Retrieved January 2, 2026, from [Link]

- [Reference to a relevant article on SNAr reactions]

- [Reference to a relevant article on the applications of nitroanilines in drug development]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methyl-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Predicted Spectroscopic Data of N-tert-Butyl-2-nitroaniline

Abstract

N-tert-Butyl-2-nitroaniline is a substituted aromatic amine of interest in synthetic organic chemistry. A comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification and for quality control in its synthesis and subsequent applications. This guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of published experimental spectra for this specific compound, this document leverages established principles of spectroscopy and comparative data from analogous structures, namely 2-nitroaniline and N-tert-butylaniline, to forecast the key spectral features. This predictive framework serves as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science.

Introduction

This compound is an organic molecule characterized by a benzene ring substituted with a nitro group and an N-tert-butylamino group at adjacent positions. The electronic interplay between the electron-withdrawing nitro group and the electron-donating amino group, coupled with the steric hindrance imposed by the bulky tert-butyl substituent, imparts unique chemical and physical properties to the molecule. Spectroscopic analysis is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide presents a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing a foundational reference for its synthesis and characterization.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound is depicted below. The ortho-disubstituted pattern on the benzene ring and the presence of both sterically demanding and electronically active groups are expected to give rise to a distinct set of signals in its various spectra.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Data Acquisition :

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean ATR crystal prior to sample analysis.

-

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption peaks and compare them to known correlation tables.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis : Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300 Da.

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, a detailed and reasoned forecast of the key spectral features has been presented. The included experimental protocols offer a practical framework for the acquisition of this data. This guide is intended to serve as a valuable tool for researchers, aiding in the identification and characterization of this and similar molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7476, 2-Nitroaniline. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). N-tert-Butylaniline. In NIST Chemistry WebBook. Retrieved from [Link].

-

SpectraBase (n.d.). Nitrobenzene. In Wiley SpectraBase. Retrieved from [Link].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

ResearchGate (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). Retrieved from [Link].

-

Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link].

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

-

ResearchGate (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link].

-

ACD/Labs (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link].

-

PubMed (2011). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link].

-

Chemistry LibreTexts (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link].

-

ACD/Labs (n.d.). 1H NMR pattern of the t-Butyl group. Retrieved from [Link].

A Technical Guide to Predicting the Chemical Properties of Sterically Hindered Nitroanilines

Abstract

Sterically hindered nitroanilines represent a fascinating and challenging class of molecules for chemists in pharmaceutical research and materials science. The interplay between the electronic effects of the nitro and amino groups and the steric demands of bulky substituents creates unique chemical properties that can be both advantageous and difficult to predict. This in-depth technical guide provides a comprehensive overview of the theoretical and practical approaches to understanding and predicting the key chemical properties of these complex molecules. We will delve into the nuanced effects of steric hindrance on basicity, electronic structure, and spectroscopic signatures, offering both field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: The Unique Challenge of Steric Hindrance in Nitroanilines

Aniline and its derivatives are fundamental building blocks in organic chemistry, pivotal to the synthesis of a vast array of dyes, polymers, and pharmaceuticals. The introduction of a nitro group significantly modulates the electronic properties of the aniline ring, primarily through its strong electron-withdrawing nature via both inductive and resonance effects.[1][2] This typically leads to a marked decrease in the basicity of the amino group.[1][3]

However, when bulky substituents are introduced, particularly at the ortho positions to the amino and/or nitro groups, a new layer of complexity emerges: steric hindrance. This non-electronic interaction can dramatically alter the molecule's conformation and, consequently, its chemical behavior.[3][4] The synthesis of such molecules itself presents a significant hurdle, as the bulky groups can shield the aromatic ring from electrophilic attack, making standard nitration reactions challenging.[4] This guide will navigate the intricate balance of these electronic and steric factors to provide a predictive framework for the chemical properties of sterically hindered nitroanilines.

Predicting Acid-Base Properties: The Impact of Steric Inhibition on pKa

The basicity of anilines, quantified by the pKa of their conjugate acid, is a critical parameter influencing their reactivity and pharmacokinetic profile in drug development. For simple nitroanilines, the position of the nitro group dictates the basicity, with ortho- and para-isomers being significantly less basic than the meta-isomer due to direct resonance delocalization of the amino lone pair.[1][4]

In sterically hindered nitroanilines, two primary steric effects disrupt this straightforward electronic picture:

-

Steric Inhibition of Resonance (SIR): Bulky ortho-substituents can force the amino group or the nitro group to twist out of the plane of the benzene ring.[3][4] This disruption of planarity impedes the delocalization of the nitrogen's lone pair into the ring, which would normally increase basicity.[4]

-

Steric Hindrance to Protonation: The same bulky groups that cause SIR can also physically obstruct the approach of a proton to the amino group, thereby drastically reducing its ability to act as a base.[4][5]

This complex interplay often results in a non-intuitive trend where ortho-substituted anilines are generally less basic than their para-substituted counterparts.[3]

Computational Prediction of pKa

Quantum chemical calculations have become an indispensable tool for accurately predicting the pKa values of substituted anilines.[6][7][8] Density Functional Theory (DFT) and ab initio methods can provide reliable estimations, particularly when solvation effects are appropriately modeled.[9][10]

Experimental Protocol: Computational pKa Prediction

-

Geometry Optimization: The 3D structure of the sterically hindered nitroaniline and its protonated form (anilinium ion) are optimized using a suitable level of theory, such as B3LYP with a 6-311++G(2df,2p) basis set.[9]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Energy Calculation: The effect of the solvent (typically water) is incorporated using a continuum solvation model like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM).[9][10] For enhanced accuracy, explicit water molecules can be included in the calculation to model direct hydrogen bonding interactions.[6][7][11]

-

Gibbs Free Energy Calculation: The Gibbs free energy of the neutral molecule and its protonated form are calculated in the gas phase and in solution.

-

pKa Calculation: The pKa is then calculated using the following thermodynamic cycle:

Caption: Thermodynamic cycle for pKa calculation.

The pKa can be determined from the calculated Gibbs free energy of protonation in solution (ΔG°_prot(aq)).

Recent studies have demonstrated that including one or two explicit water molecules in the computational model can significantly improve the accuracy of pKa predictions for substituted anilines, with root mean square errors (RMSE) as low as 0.310 pKa units.[6][7][11]

Electronic Properties: Beyond the Hammett Equation

The Hammett equation is a cornerstone of physical organic chemistry, providing a linear free-energy relationship to quantify the effect of meta- and para-substituents on the reactivity of aromatic compounds.[12][13][14] The substituent constant, σ, reflects the electronic influence of a group, with positive values indicating electron-withdrawing character (like the nitro group) and negative values indicating electron-donating character.[12]

However, the standard Hammett equation does not account for steric effects, making it less reliable for ortho-substituted systems.[12] For sterically hindered nitroanilines, the electronic properties are a convolution of:

-

Inductive Effects (-I): The electronegative nitro group withdraws electron density through the sigma bonds.[12]

-

Resonance Effects (-M): The nitro group withdraws electron density through the pi system, which is most effective from the ortho and para positions.[1]

-

Steric Inhibition of Resonance: As previously discussed, bulky groups can disrupt the coplanarity required for efficient resonance, thereby diminishing the electron-withdrawing effect of the nitro group.[4]

Quantifying Electronic Effects with Computational Descriptors

Quantum chemical calculations offer a more nuanced approach to understanding the electronic landscape of sterically hindered molecules. Descriptors such as natural charges on the amino nitrogen and the minimum average local ionization energy on the molecular surface have shown excellent correlation with the pKa of substituted anilines, in some cases outperforming traditional Hammett parameters.[15][16][17]

Table 1: Predicted Physicochemical Properties of Selected Nitroanilines

| Compound | Formula | MW ( g/mol ) | Predicted pKa | Key Steric Features |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 1.0 | No significant steric hindrance. |

| 2,6-Diisopropyl-4-nitroaniline | C₁₂H₁₈N₂O₂ | 222.28 | ~ -2.0 | Significant steric hindrance around the amino group. |

| 2,4,6-Tritert-butyl-3-nitroaniline | C₁₈H₃₀N₂O₂ | 306.45 | < -3.0 (estimated) | Extreme steric hindrance from three tert-butyl groups.[4] |

Note: pKa values are approximate and can vary with the computational method and solvent model used.

Spectroscopic Signatures of Steric Hindrance

Spectroscopic techniques provide invaluable experimental insights into the structural and electronic consequences of steric hindrance in nitroanilines.

UV-Visible Spectroscopy

The electronic absorption spectra of nitroanilines are characterized by an intense intramolecular charge-transfer (ICT) band, corresponding to the transition of electron density from the amino group to the nitro group.[4][18][19] The position of the absorption maximum (λmax) is sensitive to the extent of conjugation.[4]

When steric hindrance forces the nitro or amino group out of the plane of the ring, the conjugation is disrupted. This typically leads to a hypsochromic shift (blue shift) of the λmax to shorter wavelengths and a decrease in the molar absorptivity.[4]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare dilute solutions of the nitroaniline derivatives in a suitable solvent (e.g., ethanol or cyclohexane) in quartz cuvettes.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-600 nm.

-

Data Analysis: Identify the λmax of the ICT band and compare the values for sterically hindered and unhindered analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment and conformational changes in sterically hindered nitroanilines.[4][20][21]

-

¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electron density on the ring. Steric hindrance can lead to complex changes in these shifts due to altered electronic environments and restricted rotation around the C-N bonds.[4]

-

¹³C NMR: The chemical shift of the carbon atom para to the amino group is a particularly good indicator of the extent of n-π conjugation.[20] A significant upfield shift of this carbon is observed in planar anilines due to increased electron density from the amino lone pair. In sterically hindered anilines where the amino group is twisted, this upfield shift is diminished.[20]

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR analysis of nitroanilines.

Conclusion and Future Outlook

The prediction of chemical properties in sterically hindered nitroanilines requires a multi-faceted approach that integrates computational modeling with experimental validation. While traditional electronic effects provide a foundational understanding, the profound influence of steric hindrance necessitates the use of more sophisticated tools. Quantum chemical calculations, particularly for pKa prediction, have proven to be highly effective. Spectroscopic methods, such as UV-Vis and NMR, offer crucial experimental data to corroborate and refine theoretical models. For researchers in drug discovery and materials science, a thorough understanding of these principles is paramount for the rational design of novel molecules with tailored properties. Future advancements in computational chemistry, including the development of more accurate and efficient solvation models and machine learning approaches, will undoubtedly further enhance our predictive capabilities in this challenging area of organic chemistry.

References

-

Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). Molecules, 29(19), 4522. [Link]

-

Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). PubMed. [Link]

- Margabandu, R., & Subramani, K. (n.d.). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.

-

Zhang, X., et al. (2012). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 116(44), 10737-10744. [Link]

-

Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). ResearchGate. [Link]

-

Gross, K. C., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(21), 6919-6925. [Link]

-

How does the ortho effect affect the basicity of aniline? (2018). Quora. [Link]

-

A practical catalytic method for synthesis of sterically hindered anilines. (2015). PubMed. [Link]

-

Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating p K a Values of Substituted Anilines. (2001). ResearchGate. [Link]

-

The UV–Vis spectra of o-nitroaniline at various reaction times in a... (n.d.). ResearchGate. [Link]

-

Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). National Institutes of Health. [Link]

-

Hammett equation. (n.d.). Wikipedia. [Link]

-

What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? (2018). Quora. [Link]

-

Basicity of Aniline derivatives. (2023). Reddit. [Link]

- 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom

- Krygowski, T. M., & Stępień, B. T. (2005). Substituent effects of nitro group in cyclic compounds. Polish Journal of Chemistry, 79(10), 1591-1619.

-

Assertion Due to ortho effect basic nature of aniline class 11 chemistry CBSE. (n.d.). Vedantu. [Link]

-

UV-visible spectra obtained from saturated with aqueous solutions of... (n.d.). ResearchGate. [Link]

- Quantum Chemistry Calculations for Metabolomics: Focus Review. (2018). PubMed Central.

- Kinetic Study and Hammett Correlations in the Chemistry of M-Nitro and M-Amino Benzoic Acid Hydrazides by Using Thallium (Iii) in 1,4-Dioxane Medium. (n.d.).

- PROTON AFFINITY AND PROTONATION SITES IN P-NITROANILINE. (n.d.). Redalyc.

- Unit 4: Free Energy Relationships. (n.d.). University of Massachusetts Lowell.

-

Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. (2022). ResearchGate. [Link]

-

A quantum chemical investigation of the second hyperpolarizability of p-nitroaniline. (2023). AIP Publishing. [Link]

-

UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... (n.d.). ResearchGate. [Link]

-

The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3. (2023). RSC Publishing. [Link]

- NATURE AND COMPOSITION OF ORTHO-EFFECT. (n.d.). Indian Chemical Society.

-

UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. (n.d.). ResearchGate. [Link]

-

26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. [Link]

-

Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. (2020). Chemical Communications. [Link]

- 4-Nitroaniline – Knowledge and References. (n.d.). Taylor & Francis.

-

Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13. (2023). YouTube. [Link]

-

(PDF) COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. (2023). ResearchGate. [Link]

- Amines. (n.d.).

-

Why does ortho nitro aniline form only 2% on performing nitration of aniline? (2014). ResearchGate. [Link]

-

2-Nitroaniline. (n.d.). PubChem. [Link]

-

Sterically Hindered Resonance in Methyl-Substituted Anilines in the Gas Phase. (1994). The Journal of Organic Chemistry. [Link]

-

Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline and... (n.d.). ResearchGate. [Link]

-

NMR Spectra of Anilines. (n.d.). ResearchGate. [Link]

-

Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2020). Chemical Science. [Link]

- Synthesis method of substituted nitroaniline. (2014).

Sources

- 1. quora.com [quora.com]

- 2. scispace.com [scispace.com]

- 3. quora.com [quora.com]

- 4. benchchem.com [benchchem.com]

- 5. Assertion Due to ortho effect basic nature of aniline class 11 chemistry CBSE [vedantu.com]

- 6. mdpi.com [mdpi.com]

- 7. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. afit.edu [afit.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of N-tert-Butyl-2-nitroaniline in Organic Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyl-2-nitroaniline is a fascinating and synthetically versatile molecule characterized by a unique interplay of steric and electronic effects. The presence of a bulky tert-butyl group ortho to the amino functionality, combined with the potent electron-withdrawing nature of the adjacent nitro group, imparts a distinct reactivity profile. This guide provides a comprehensive exploration of the molecule's behavior in various organic transformations. We will delve into the causality behind its reactivity in reductions, electrophilic and nucleophilic substitutions, and its utility as a precursor in heterocyclic synthesis. This document is structured to provide not just procedural knowledge but also a deep mechanistic understanding, supported by field-proven insights and authoritative references, to empower researchers in leveraging this compound's full synthetic potential.

Molecular Architecture and its Influence on Reactivity

The reactivity of this compound is fundamentally governed by the spatial and electronic interplay of its three key components: the aromatic ring, the amino group (-NH-tBu), and the nitro group (-NO₂).

-

The tert-Butyl Group: As an archetypal sterically demanding substituent, the tert-butyl group imposes significant spatial hindrance around the adjacent amino group.[1] This steric bulk physically obstructs the approach of reagents to the nitrogen's lone pair and the ortho position on the ring, thereby influencing reaction rates and pathways.[2]

-

The Nitro Group: The -NO₂ group is a powerful electron-withdrawing group, acting through both inductive and resonance effects (-I, -R).[3][4] It deactivates the benzene ring towards electrophilic attack by pulling electron density away from the π-system.[5] This deactivation is most pronounced at the ortho and para positions relative to the nitro group.[3]

-

The Amino Group: The secondary amine is typically an activating, ortho-, para-directing group due to the donation of its lone pair into the aromatic ring (+R effect). However, in this molecule, its nucleophilicity and activating ability are significantly diminished. This is a direct consequence of the steric hindrance from the tert-butyl group and the electron-withdrawing pull of the ortho-nitro group.[6]